4-Nitrophenyl isothiocyanate
Overview
Description
4-Nitrophenyl isothiocyanate is a chemical compound that is part of the arylalkyl isothiocyanate family. It is known for its potential in inhibiting certain carcinogenic processes and has been studied for its effects on xenobiotic-metabolizing enzymes in rats and mice . Additionally, it has been used as a chiral derivatizing agent for the resolution of racemic amino acids, demonstrating its utility in enantioseparation .
Synthesis Analysis
The synthesis of 4-nitrophenyl isothiocyanate derivatives can be achieved through a simple two-step process, as demonstrated in the preparation of chiral derivatizing agents for amino acid resolution . Moreover, novel synthesis methods have been developed for the production of anthelmintic drugs like 4-isothiocyanato-4'-nitrodiphenyl ether and its analogs, which likely share similar synthetic pathways with 4-nitrophenyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl isothiocyanate derivatives plays a crucial role in their biological activity. For instance, the structure-activity relationships of arylalkyl isothiocyanates have been investigated, revealing that certain structural features can enhance their inhibitory effects on carcinogen metabolism . The molecular structure also influences the enantioselectivity of reactions, as seen in the use of isothioureas for the addition of 4-nitrophenyl esters to iminium ions .
Chemical Reactions Analysis
4-Nitrophenyl isothiocyanate participates in various chemical reactions, including the enantioselective addition of esters to iminium ions, facilitated by isothioureas . It also serves as a building block for the synthesis of anthelmintic drugs, which exhibit a broad spectrum of activity against different parasites . The compound's reactivity is influenced by factors such as pH, temperature, and the presence of organic modifiers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl isothiocyanate derivatives are essential for their pharmacological effects and their behavior in chemical reactions. For example, the chemotherapeutic effects of related compounds like 4-isothiocyanato-4'-nitrodiphenylamine against various parasites are likely influenced by their physicochemical characteristics . Additionally, the electrochemical properties of related compounds, such as 2-nitro-2'-isothiocyanatobiphenyl, have been explored, leading to the discovery of new intramolecular cyclization reactions .
Scientific Research Applications
Catalysis in Organic Synthesis :
- 4-Nitrophenyl isothiocyanate plays a significant role as a facilitator in the catalysis of enantioselective addition reactions. A study by (Arokianathar et al., 2018) demonstrated its use in enhancing the reactivity and selectivity of certain reactions, particularly in the presence of iminium bromide ions.
Synthesis of Antimicrobial Agents :
- Research by (Gondhani et al., 2013) highlighted the synthesis of antimicrobial agents using 4-Nitro benzoyl isothiocyanate. The synthesized compounds showed promising antibacterial and antifungal activities, underlining its potential in developing new antimicrobial agents.
Chromatographic Analysis :
- In the field of chromatography, 4-nitrophenyl isothiocyanate has been used for the pre-columnar derivatization of glutathione. As detailed in a study by (Alexeeva et al., 2018), this approach enhances the detection and quantitative analysis of glutathione in pharmaceutical research.
Organocatalysis :
- The compound has been utilized as an organocatalyst in transesterification reactions. (Ishihara et al., 2008) showed that zwitterionic salts derived from 4-nitrophenyl isothiocyanate can catalyze the transesterification of methyl carboxylates and alcohols, highlighting its utility in organic synthesis.
Study of Enzymatic Reactions :
- A study by (Hitchcock & Murphy, 1967) explored the enzymatic reduction of compounds containing 4-nitrophenyl groups, contributing to the understanding of enzymatic mechanisms in various species.
Synthesis of Pharmaceutical Agents :
- 4-Nitrophenyl isothiocyanate has been used in the synthesis of pharmaceutical agents like anthelmintic drugs. (Chaskar et al., 2009) demonstrated its application in creating novel drug molecules, showcasing its versatility in medicinal chemistry.
Development of Fluorescent Dyes :
- In the field of fluorescent dye development, (Frath et al., 2012) utilized the isothiocyanate derivative of a nitro-phenyl group for labeling experiments with proteins, indicating its potential in bio-imaging and diagnostics.
Antimicrobial Activity :
- The antimicrobial activity of 4-nitrophenyl isothiocyanate derivatives was further explored by (Tang et al., 2018). Their research found that these compounds effectively inhibited certain plant pathogens, suggesting applications in agriculture and plant protection.
Cancer Research :
- In cancer research, (Pandey et al., 2019) investigated the anticancer properties of derivatives of 4-nitrophenyl isothiocyanate, opening up avenues for the development of novel anticancer drugs.
Safety And Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl isothiocyanate could play a significant role in future research and development in the field of nanostructured materials .
properties
IUPAC Name |
1-isothiocyanato-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHSSIGRWJENBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062198 | |
Record name | Benzene, 1-isothiocyanato-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl isothiocyanate | |
CAS RN |
2131-61-5 | |
Record name | 4-Nitrophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isothiocyanato-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-isothiocyanato-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isothiocyanato-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzyl-isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.